2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride
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Overview
Description
2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a tetrahydropyran group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the tetrahydropyran moiety.
Introduction of Ethanamine Side Chain: The ethanamine side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the reactions sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and mechanisms.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yl)ethanamine: Similar structure but lacks the pyrimidine ring.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of an ethanamine side chain.
Uniqueness
2-(2-(Tetrahydro-2H-pyran-4-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to the combination of the tetrahydropyran group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H18ClN3O |
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Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-[2-(oxan-4-yl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c12-4-1-9-7-13-11(14-8-9)10-2-5-15-6-3-10;/h7-8,10H,1-6,12H2;1H |
InChI Key |
VKGQBACFBHLXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(C=N2)CCN.Cl |
Origin of Product |
United States |
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